molecular formula C9H3F8NO3 B14035615 1,4-Bis(trifluoromethyl)-2-(difluoromethoxy)-3-nitrobenzene

1,4-Bis(trifluoromethyl)-2-(difluoromethoxy)-3-nitrobenzene

Cat. No.: B14035615
M. Wt: 325.11 g/mol
InChI Key: YUYYSRFPHPBPKS-UHFFFAOYSA-N
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Description

1,4-Bis(trifluoromethyl)-2-(difluoromethoxy)-3-nitrobenzene is a fluorinated aromatic compound characterized by electron-withdrawing substituents, including two trifluoromethyl (-CF₃) groups at the 1- and 4-positions, a difluoromethoxy (-OCF₂) group at the 2-position, and a nitro (-NO₂) group at the 3-position. These substituents confer unique electronic and steric properties, making the compound of interest in materials science, agrochemicals, and pharmaceuticals.

Properties

Molecular Formula

C9H3F8NO3

Molecular Weight

325.11 g/mol

IUPAC Name

2-(difluoromethoxy)-3-nitro-1,4-bis(trifluoromethyl)benzene

InChI

InChI=1S/C9H3F8NO3/c10-7(11)21-6-4(9(15,16)17)2-1-3(8(12,13)14)5(6)18(19)20/h1-2,7H

InChI Key

YUYYSRFPHPBPKS-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1C(F)(F)F)[N+](=O)[O-])OC(F)F)C(F)(F)F

Origin of Product

United States

Preparation Methods

Synthesis of 1,4-Bis(trifluoromethyl)benzene Core

The starting point is often 1,4-bis(trifluoromethyl)benzene, which can be synthesized or obtained commercially. According to a patented process (US6930214B2), 1,4-bis(trifluoromethyl)benzene can be nitrated to produce 2,5-bis(trifluoromethyl)nitrobenzene, a key intermediate structurally related to the target compound.

Key Reaction Conditions:

Parameter Details
Nitrating Agent Nitric acid (preferably fuming nitric acid, 90-98% concentration)
Solvent Concentrated sulfuric acid (91-100%) or fuming sulfuric acid (SO3 content 0-20%)
Temperature 50-100 °C, preferably 60-95 °C
Reaction Time 1-25 hours, optimized by GC monitoring
Molar Ratios Sulfuric acid: 3-30 times mass of starting material; Nitric acid: 1-10 times molar quantity of starting material
Yield 58-70% yield of 2,5-bis(trifluoromethyl)nitrobenzene under optimized conditions

Advantages:

  • Use of high concentration sulfuric acid improves nitration efficiency.
  • Avoidance of low-temperature diazotization steps reduces energy consumption.
  • The process is suitable for industrial scale due to moderate conditions and high yield.

Notes:

  • Side reactions such as sulfonation can occur if sulfur trioxide concentration is too high.
  • Post-reaction purification typically involves extraction, washing with aqueous base, drying, and distillation or chromatography.

Introduction of Difluoromethoxy Group

The difluoromethoxy substituent (-OCF2H) is introduced via difluoromethylation chemistry, which is more challenging due to the reactivity and stability of difluoromethyl reagents.

Methods:

  • Use of specialized difluoromethylation reagents such as N,N-diethylaminosulfur trifluoride (DAST), Deoxo-Fluor®, or bench-stable crystalline reagents like XtalFluor-M®.
  • Direct C–H difluoromethylation or coupling with aryl halides bearing suitable leaving groups has been explored in recent literature.

Challenges:

  • Reagents derived from sulfur tetrafluoride (SF4) have limitations including toxicity, explosivity, and limited functional group tolerance.
  • Pre-installation of reactive handles (e.g., halides or boronates) on the aromatic ring is often required before difluoromethylation.
  • Hydrodefluorination and side reactions can reduce yield and selectivity.

Typical Reaction Conditions:

Parameter Details
Substrate Aryl halide or boronate derivative
Difluoromethylation Agent DAST, Deoxo-Fluor®, XtalFluor-M®, or equivalents
Solvent Dichloromethane, acetic acid, or other aprotic solvents
Temperature Controlled, often room temperature to moderate heating
Reaction Time Variable, typically several hours

This step is usually performed after the trifluoromethyl groups are installed and before or after nitration, depending on the synthetic route.

Nitration to Introduce Nitro Group

The nitro group is introduced via electrophilic aromatic substitution using nitrating agents such as nitric acid in a sulfuric acid medium.

  • For 1,4-bis(trifluoromethyl)-2-(difluoromethoxy)benzene derivatives, nitration is directed to the position ortho or meta to existing substituents depending on their electronic effects.
  • The nitration conditions are carefully optimized to avoid over-nitration or decomposition of sensitive fluorinated groups.

Summary Table of Preparation Steps

Step Reaction Type Starting Material Reagents & Conditions Outcome / Notes
1 Nitration 1,4-Bis(trifluoromethyl)benzene Nitric acid, sulfuric acid (91-100%), 60-95 °C, 1-25 h 2,5-Bis(trifluoromethyl)nitrobenzene, 58-70% yield
2 Difluoromethylation Aryl halide or boronate intermediate DAST, Deoxo-Fluor®, XtalFluor-M®, dichloromethane, RT-60 °C Introduction of difluoromethoxy group (-OCF2H)
3 Nitration (if not step 1) Difluoromethoxy-substituted intermediate Nitric acid, sulfuric acid, controlled temperature Nitro group introduction at desired position

Research Findings and Notes

  • The nitration step is critical and benefits from using concentrated sulfuric acid or fuming sulfuric acid with controlled SO3 content to maximize yield and minimize side products.
  • Difluoromethylation remains a challenging transformation requiring specialized reagents and careful reaction design to accommodate sensitive functional groups.
  • The overall synthetic route is multi-step and requires purification at intermediate stages, typically by extraction, washing, drying, and chromatographic or distillative methods.
  • The compound's unique fluorinated substituents confer special electronic properties, making it valuable for advanced material science and medicinal chemistry applications.

Chemical Reactions Analysis

Types of Reactions

1,4-Bis(trifluoromethyl)-2-(difluoromethoxy)-3-nitrobenzene can undergo various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.

    Reduction: The nitro group can be reduced to an amino group under suitable conditions.

    Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Halogenating agents, nucleophiles, or electrophiles depending on the desired substitution.

Major Products Formed

    Oxidation: Formation of nitroso derivatives or other oxidized products.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of various substituted aromatic compounds, depending on the substituents introduced.

Scientific Research Applications

1,4-Bis(trifluoromethyl)-2-(difluoromethoxy)-3-nitrobenzene has several applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds. Its unique functional groups make it a valuable intermediate in organic synthesis.

    Biology: Investigated for its potential biological activity, including its effects on enzymes and cellular processes.

    Medicine: Explored for its potential use in drug discovery and development, particularly in the design of fluorinated pharmaceuticals.

    Industry: Utilized in the production of advanced materials, such as fluorinated polymers and coatings, due to its chemical stability and unique properties.

Mechanism of Action

The mechanism of action of 1,4-Bis(trifluoromethyl)-2-(difluoromethoxy)-3-nitrobenzene is primarily influenced by its functional groups. The trifluoromethyl and difluoromethoxy groups can modulate the electron density of the aromatic ring, affecting its reactivity and interactions with other molecules. The nitro group can participate in redox reactions, influencing the compound’s overall chemical behavior. The molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound can be compared to structurally related fluorinated nitrobenzenes and trifluoromethyl-substituted aromatics. Below is a detailed analysis of key analogs:

Table 1: Structural and Functional Comparisons

Compound Name CAS No. Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties Reference
1,4-Bis(trifluoromethyl)-2-chloro-3-(trifluoromethoxy)benzene 1806979-12-3 C₉H₂ClF₉O 332.55 -CF₃ (1,4), -Cl (2), -OCF₃ (3) High purity (≥98%), halogenated substituents enhance reactivity
1,4-Bis(trifluoromethyl)benzene 433-19-2 C₈H₄F₆ 214.11 -CF₃ (1,4) Simpler structure, lower molecular weight, no nitro or ether groups
2-Nitro-1,4-bis(trifluoromethyl)benzene 320-88-7 C₈H₃F₆NO₂ 283.11 -CF₃ (1,4), -NO₂ (2) High structural similarity (0.98), nitro group enhances electrophilicity
1-Nitro-3,5-bis(trifluoromethyl)benzene 328-75-6 C₈H₃F₆NO₂ 283.11 -CF₃ (3,5), -NO₂ (1) Isomeric differences alter electronic distribution
1,5-Dichloro-3-Methoxy-2-nitrobenzene 74672-01-8 C₇H₅Cl₂NO₃ 222.03 -Cl (1,5), -OCH₃ (3), -NO₂ (2) Non-fluorinated analog; chloro groups increase toxicity risks

Key Findings:

The nitro group in the 3-position (vs. 2-position in CAS 320-88-7) may alter regioselectivity in electrophilic substitution reactions .

Fluorination Impact: Fluorinated analogs (e.g., CAS 433-19-2) exhibit higher thermal stability than non-fluorinated derivatives like CAS 74672-01-8. However, the addition of nitro and ether groups in the target compound may reduce volatility .

Toxicity and Safety :

  • Chlorinated analogs (e.g., CAS 74672-01-8) require stringent handling due to hazardous byproducts, whereas fluorinated compounds generally pose lower acute toxicity risks .

Notes on Limitations and Further Research

  • Data Gaps : Specific physicochemical data (e.g., melting point, solubility) for the target compound are absent in the provided evidence. Experimental characterization is recommended.
  • Structural Isomerism : The position of substituents (e.g., nitro at 3- vs. 2-position) significantly impacts reactivity, necessitating computational studies (e.g., DFT) to predict electronic effects.
  • Safety Profile : While fluorinated compounds are generally stable, the nitro group may confer explosivity under extreme conditions, warranting further safety assessments.

Biological Activity

1,4-Bis(trifluoromethyl)-2-(difluoromethoxy)-3-nitrobenzene, also known by its CAS number 1807102-95-9, is a fluorinated aromatic compound with significant potential in various biological applications. This article presents a comprehensive overview of its biological activity, including antibacterial and anticancer properties, along with relevant research findings and case studies.

  • Molecular Formula : C9H3F8NO3
  • Molecular Weight : 325.11 g/mol
  • CAS Number : 1807102-95-9

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of compounds containing trifluoromethyl and nitro groups. In particular, this compound exhibited promising activity against various bacterial strains. The minimum inhibitory concentrations (MICs) were determined against Bacillus mycoides, Escherichia coli, and Candida albicans. For instance, a related compound demonstrated an MIC value of 4.88 µg/mL against these pathogens, indicating strong antibacterial potential .

Anticancer Activity

The anticancer efficacy of this compound has been evaluated against several human cancer cell lines including A549 (lung), HCT116 (colon), PC3 (prostate), and HePG2 (liver). Notably, compounds similar to this compound showed IC50 values lower than that of Doxorubicin, a standard chemotherapeutic agent. For example:

  • PACA2 Cell Line : IC50 = 22.4 µM (compared to Doxorubicin's IC50 = 52.1 µM)
  • HCT116 Cell Line : IC50 values ranged from 12.4 to 17.8 µM for tested compounds .

Molecular docking studies have indicated that the compound may inhibit critical proteins involved in cancer progression and bacterial survival. For instance, down-regulation of genes such as PALB2, BRCA1, and TP53 was observed in treated cancer cells, suggesting a mechanism that interferes with DNA repair pathways and cell cycle regulation .

Case Study 1: Antibacterial Efficacy

A study published in October 2023 evaluated the antibacterial properties of fluorinated benzene derivatives, including our compound of interest. The results indicated that derivatives with similar structures had significant activity against E. coli, achieving MIC values comparable to leading antibiotics .

Case Study 2: Anticancer Potential

In a separate investigation focusing on anticancer activity, researchers treated various cancer cell lines with the compound and assessed cell viability through MTT assays. The study concluded that the compound significantly reduced cell viability in a dose-dependent manner across multiple cell lines, particularly showing effectiveness in prostate and liver cancer models .

Q & A

Q. What are the recommended synthetic routes for 1,4-Bis(trifluoromethyl)-2-(difluoromethoxy)-3-nitrobenzene, and how can reaction conditions be optimized for yield and purity?

Methodological Answer: A stepwise synthesis approach is recommended:

Trifluoromethylation : Introduce trifluoromethyl groups at positions 1 and 4 via Ullmann coupling or nucleophilic aromatic substitution (SNAr) using CuI catalysts and trifluoromethylating agents like TMSCF₃ .

Difluoromethoxy Introduction : Use fluorination agents (e.g., Selectfluor®) under controlled temperatures (40–60°C) to avoid over-fluorination. Protect the nitro group during this step to prevent side reactions .

Nitration : Employ mixed acid (HNO₃/H₂SO₄) at 0–5°C to introduce the nitro group at position 4. Monitor reaction progress via TLC or HPLC to prevent over-nitration .
Optimization Tips :

  • Use anhydrous solvents (e.g., DMF or THF) to minimize hydrolysis.
  • Adjust stoichiometry (e.g., 1.2 equivalents of fluorinating agents) to improve yield.
  • Purify intermediates via column chromatography or recrystallization to ensure >95% purity .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers expect?

Methodological Answer:

  • ¹⁹F NMR : Expect two distinct peaks for CF₃ groups (δ ≈ -60 to -65 ppm) and a separate signal for the difluoromethoxy group (δ ≈ -80 ppm) due to differing electronic environments .
  • ¹H NMR : Aromatic protons adjacent to electron-withdrawing groups (e.g., NO₂) show deshielded signals (δ ≈ 8.5–9.0 ppm). The difluoromethoxy group may split signals due to coupling with fluorine .
  • IR Spectroscopy : Look for NO₂ asymmetric stretching (~1520 cm⁻¹) and C-F stretches (~1100–1200 cm⁻¹) .
  • Mass Spectrometry (HRMS) : The molecular ion peak [M+H]⁺ should match the exact mass (calculated: 385.02 g/mol). Fragmentation patterns may include loss of NO₂ (46 Da) or CF₃ (69 Da) .

Advanced Research Questions

Q. How do the electron-withdrawing substituents influence the compound’s reactivity in nucleophilic aromatic substitution (SNAr) reactions?

Methodological Answer: The trifluoromethyl (CF₃), difluoromethoxy (OCF₂), and nitro (NO₂) groups are strong electron-withdrawing groups (EWGs), which:

  • Activate the ring for SNAr at positions ortho/para to EWGs but deactivate meta positions .
  • Enhance leaving group displacement : For example, halogen substitution at positions activated by EWGs proceeds faster under basic conditions (e.g., K₂CO₃ in DMSO) .
  • Computational Validation : Use DFT calculations (e.g., B3LYP/6-31G*) to map electrostatic potential surfaces and identify reactive sites. Compare with experimental kinetic data to resolve discrepancies .

Q. What challenges arise in analyzing contradictory data from X-ray crystallography and computational models regarding molecular conformation?

Methodological Answer:

  • Steric Effects : The bulky CF₃ groups may induce torsional strain in the crystal lattice, causing deviations from gas-phase computational predictions. Use single-crystal XRD to resolve bond angles and compare with DFT-optimized geometries .
  • Solvent/Packing Effects : Computational models often neglect crystal packing forces. Apply periodic boundary conditions (PBS) in simulations to mimic solid-state environments .
  • Validation : Cross-reference with spectroscopic data (e.g., NOE correlations in NMR) to confirm conformational preferences .

Q. What strategies can mitigate thermal decomposition during high-temperature applications in materials science (e.g., OLEDs)?

Methodological Answer:

  • Thermogravimetric Analysis (TGA) : Determine decomposition onset temperatures (typically >250°C for fluorinated aromatics). Replace labile groups (e.g., nitro) with stable alternatives (e.g., sulfonyl) if decomposition occurs below operational thresholds .
  • Stabilization via Substituents : Introduce meta-directing EWGs (e.g., CF₃) to enhance resonance stabilization and reduce ring strain .
  • Encapsulation : Embed the compound in thermally stable matrices (e.g., polyimides) to shield it from oxidative degradation .

Q. How can researchers resolve discrepancies in reaction yields when scaling up synthesis from milligram to gram quantities?

Methodological Answer:

  • Kinetic Profiling : Use microreactors to identify rate-limiting steps (e.g., nitration) and adjust mixing efficiency or temperature gradients during scale-up .
  • Byproduct Analysis : Employ LC-MS to detect low-concentration intermediates (e.g., di-fluorinated byproducts) that accumulate at larger scales. Optimize quenching protocols (e.g., rapid cooling) to suppress side reactions .

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